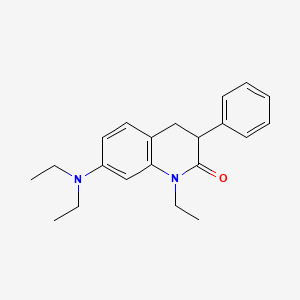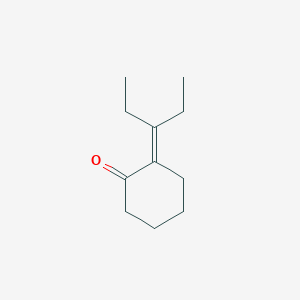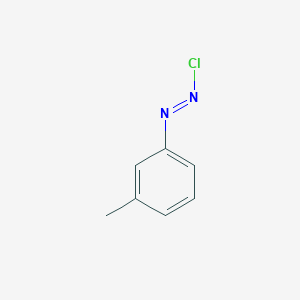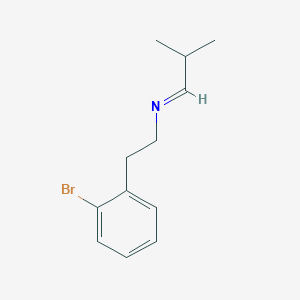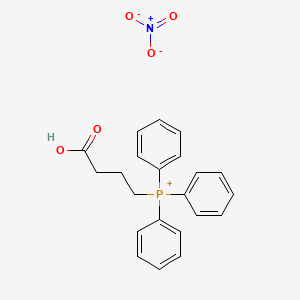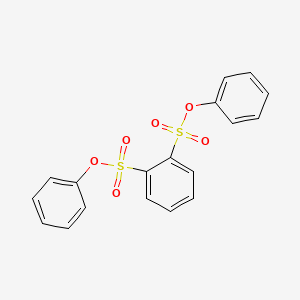![molecular formula C17H14N2O B12552663 5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one CAS No. 163126-76-9](/img/structure/B12552663.png)
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is of significant interest due to its unique structural features and potential biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-formyloxindole with phenylhydrazines . This reaction typically requires the presence of an acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions in solvents like glacial acetic acid . The reaction proceeds through the formation of hydrazones, which then undergo cyclization to form the indoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Functionalized indoloquinolines with diverse substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,7-dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites . This binding disrupts the normal function of the enzyme, leading to downstream effects on cellular processes. The compound’s ability to interact with multiple targets makes it a versatile scaffold for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one: A structural isomer with different substitution patterns on the indole ring.
Uniqueness
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one is unique due to the presence of dimethyl groups at positions 5 and 7. These groups can influence the compound’s electronic properties, steric hindrance, and overall reactivity. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules with potentially enhanced properties.
Eigenschaften
CAS-Nummer |
163126-76-9 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
5,7-dimethylindolo[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C17H14N2O/c1-18-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)19(2)17(20)16(15)18/h3-10H,1-2H3 |
InChI-Schlüssel |
GJQLUXOSAAKZGH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)

![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)

